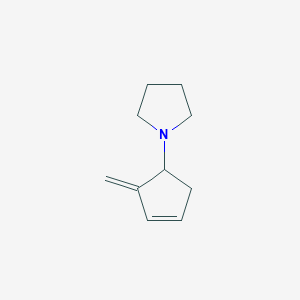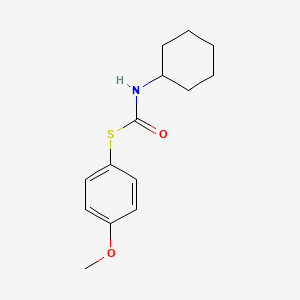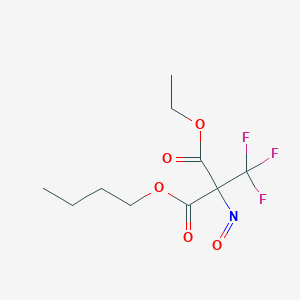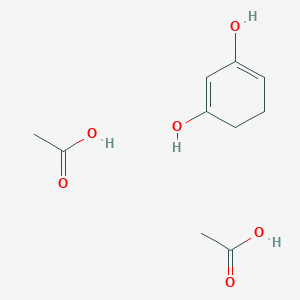
Acetic acid;cyclohexa-1,3-diene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;cyclohexa-1,3-diene-1,3-diol is an organic compound that combines the properties of acetic acid and cyclohexa-1,3-diene-1,3-diol Acetic acid is a simple carboxylic acid known for its use in vinegar, while cyclohexa-1,3-diene-1,3-diol is a diol derivative of cyclohexa-1,3-diene, a colorless, flammable liquid with a distinct odor
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexa-1,3-diene can be synthesized through several methods, including:
Dehydrobromination of 1,2-dibromocyclohexane: This involves the removal of hydrogen bromide from 1,2-dibromocyclohexane using a strong base like sodium hydroxide.
Dehydration of cyclohexen-3-ol: This method involves the removal of water from cyclohexen-3-ol.
Pyrolysis of the diacetate of cyclohexane-1,2-diol: This process involves heating the diacetate of cyclohexane-1,2-diol to high temperatures.
Industrial Production Methods
Industrial production of cyclohexa-1,3-diene typically involves the dehydrobromination of 1,2-dibromocyclohexane due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Cycloadditions: This compound participates in cycloaddition reactions, such as the Diels-Alder reaction, forming complex cyclic structures.
Bromination: Bromination of cyclohexa-1,3-diene involves the addition of bromine, resulting in anti 1,2-addition products.
Common Reagents and Conditions
Palladium acetate: Used in oxidation reactions.
Bromine: Used in bromination reactions.
Strong bases: Such as sodium hydroxide, used in dehydrobromination.
Major Products
Benzene: Formed during oxidation reactions.
Cyclohex-2-ene-1,4-diol diacetate: Another product of oxidation.
Scientific Research Applications
Acetic acid;cyclohexa-1,3-diene-1,3-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid;cyclohexa-1,3-diene-1,3-diol involves its participation in various chemical reactions. For example, in oxidation reactions, palladium acetate catalyzes the formation of benzene and other products through a series of intermediate steps involving oxypalladation adducts and π-cyclohexenylpalladium complexes . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-1,4-diene: Another isomer of cyclohexadiene, which is less stable compared to cyclohexa-1,3-diene.
Cyclohexene: A related compound that undergoes similar reactions but with different products.
Uniqueness
Acetic acid;cyclohexa-1,3-diene-1,3-diol is unique due to its combination of acetic acid and cyclohexa-1,3-diene-1,3-diol, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions makes it valuable for various applications in research and industry.
Properties
CAS No. |
65883-46-7 |
|---|---|
Molecular Formula |
C10H16O6 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
acetic acid;cyclohexa-1,3-diene-1,3-diol |
InChI |
InChI=1S/C6H8O2.2C2H4O2/c7-5-2-1-3-6(8)4-5;2*1-2(3)4/h2,4,7-8H,1,3H2;2*1H3,(H,3,4) |
InChI Key |
SBFXEAQYYHDVBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CC(=CC(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid](/img/structure/B14487337.png)
![Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B14487338.png)

![[2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine](/img/structure/B14487354.png)
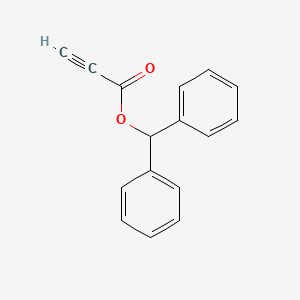
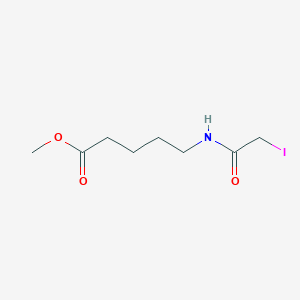
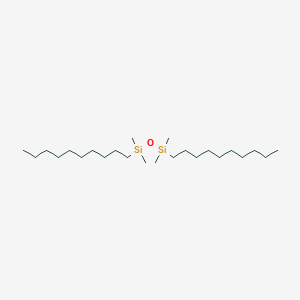

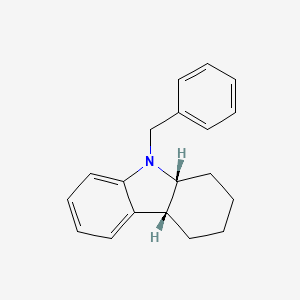
![5-([1,1'-Biphenyl]-4-yl)-5-methyloxolan-2-one](/img/structure/B14487403.png)

